2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
Description
2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one is a piperazine-derived compound characterized by a ketone group linked to a piperazine ring and a 2-methylphenyl substituent.
Properties
IUPAC Name |
2-(2-methylphenyl)-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCXMPGZBRDSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 2-methylphenylacetonitrile with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated reactors and advanced monitoring systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among piperazine-ethanone derivatives include substituents on the aromatic rings, alkyl/aryl chains, and additional heterocycles. These modifications significantly impact physicochemical properties and bioactivity.
Table 1: Comparison of Selected Piperazine-Ethanone Derivatives
Key Observations:
- Substituent Effects: Halogenation (e.g., Cl in QD15, F in QD4) correlates with altered melting points and yields, likely due to steric and electronic effects during synthesis .
- Bioactivity Trends: Compounds with extended aromatic systems (e.g., QD10) or heterocycles (e.g., thiophene in ) may exhibit enhanced receptor binding or metabolic stability.
- Therapeutic Potential: Analogs like leniolisib demonstrate the versatility of piperazine-ethanone scaffolds in targeting enzymes (e.g., cortisol synthesis inhibition) .
Biological Activity
2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one, a compound featuring a piperazine ring, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. Its structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound may modulate the activity of these molecular targets, leading to various biological effects such as:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : Research has shown that it may inhibit cancer cell proliferation by affecting pathways involved in cell cycle regulation and apoptosis .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Activity : A study investigated the effect of this compound on MCF-7 breast cancer cells. The compound was found to enhance the phosphorylation of H2AX and increase CASPASE 3/7 activity, indicating its potential as a therapeutic agent in oncology .
- Antimicrobial Effects : Another study evaluated the compound's efficacy against various bacterial strains. Results demonstrated significant inhibition of microbial growth, suggesting its potential use as an antimicrobial agent.
Research Findings
Recent research highlights several important findings regarding the compound's biological effects:
- Inhibition of PARP Activity : The compound has been shown to inhibit poly (ADP-ribose) polymerase (PARP) activity in vitro, which is crucial for DNA repair processes. This inhibition may enhance the effectiveness of existing cancer therapies .
- Cell Viability Assays : In vitro studies using cell viability assays revealed that this compound significantly reduces cell viability in cancer cell lines at varying concentrations .
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one, and how are intermediates characterized?
Answer:
The synthesis typically involves coupling a substituted phenylacetone derivative with piperazine under nucleophilic acyl substitution conditions. For example, reacting 2-(2-methylphenyl)acetyl chloride with piperazine in anhydrous dichloromethane at 0–5°C yields the target compound. Key intermediates (e.g., acyl chlorides) are characterized via H-NMR to confirm regioselectivity and purity. Crystallographic validation of intermediates, such as X-ray diffraction (XRD), ensures structural accuracy (e.g., analogs in Acta Crystallographica reports) .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- H/C-NMR : Essential for confirming the piperazine ring’s substitution pattern and aryl group integration (e.g., aromatic protons at δ 7.2–7.8 ppm and carbonyl signals at ~170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected for CHNO: 218.27 g/mol) and detects impurities.
- XRD : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced: How does structural modification of the aryl or piperazine group affect biological activity in cancer models?
Answer:
- PKM2 Activation : Substituting the 2-methylphenyl group with dichlorophenyl (as in ) enhances pyruvate kinase M2 (PKM2) activation (IC = 0.204 μM), promoting glycolysis inhibition in cancer cells .
- FASN Inhibition : Introducing hydroxyphenyl or benzyl groups (e.g., ) shifts activity toward fatty acid synthase (FASN) inhibition, reducing lipid biosynthesis in tumors .
Methodology : Comparative IC assays and transcriptomic profiling are used to map structure-activity relationships (SAR).
Advanced: What experimental protocols are used to evaluate antimicrobial activity for this compound?
Answer:
- Antifungal Assays : Broth microdilution (CLSI M38-A2) determines minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp., with ketoconazole as a reference .
- Bacterial Testing : Agar diffusion assays assess efficacy against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitrofural is a positive control .
Advanced: How can researchers resolve contradictions in reported IC50_{50}50 values across studies?
Answer:
Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. To mitigate:
- Standardized Protocols : Use uniform ATP concentrations (e.g., 10 μM) and isogenic cell lines.
- Data Normalization : Report IC relative to internal controls (e.g., staurosporine for kinase inhibition) .
Advanced: What pharmacokinetic parameters should be prioritized during in vivo testing?
Answer:
- Bioavailability : Assess oral absorption using Caco-2 cell monolayers.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t).
- Toxicity : Monitor off-target effects via hERG channel inhibition assays. A related compound (BBP-671) underwent EMA-approved pediatric investigation plans (PIPs) with deferrals for long-term toxicity data .
Advanced: How can molecular docking elucidate mechanisms of PKM2 or FASN inhibition?
Answer:
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.
- Docking Software : Use AutoDock Vina to predict binding affinities to PKM2’s allosteric site (PDB: 3GRF) or FASN’s ketoacyl synthase domain (PDB: 2VZ8). Validate with mutagenesis (e.g., PKM2 R399A mutation reduces activation) .
Advanced: What biochemical assays are suitable for evaluating tyrosinase inhibition?
Answer:
- Enzyme Kinetics : Monitor L-DOPA oxidation spectrophotometrically (λ = 475 nm) with varying substrate concentrations.
- IC Determination : Pre-incubate the compound with mushroom tyrosinase (100 U/mL) and calculate inhibition relative to kojic acid .
Advanced: How do electronic effects of substituents influence reactivity in downstream derivatization?
Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents (e.g., ) increase acyl chloride reactivity, favoring nucleophilic substitution.
- Electron-Donating Groups (EDGs) : Methoxy groups reduce electrophilicity, requiring harsher conditions (e.g., DMF, 80°C) for piperazine coupling. Track via F-NMR in fluorinated analogs .
Advanced: What regulatory considerations apply to preclinical development of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
